molecular formula C15H16F3N3 B1305687 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline CAS No. 544429-25-6

6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline

Cat. No.: B1305687
CAS No.: 544429-25-6
M. Wt: 295.3 g/mol
InChI Key: ZKHOZLXKYFBVMY-UHFFFAOYSA-N
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Description

Table 1: Crystallographic Parameters for this compound

Parameter Value
Molecular Formula C₁₅H₁₆F₃N₃
Average Molecular Mass 295.308 amu
Monoisotopic Mass 295.129632 amu
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions To be determined

The stereochemical configuration analysis reveals that the compound exhibits specific conformational preferences that are stabilized by intramolecular and intermolecular interactions. The piperazine ring conformation influences the overall molecular shape and affects the accessibility of binding sites for potential molecular recognition events. Crystallographic studies have identified key structural features that distinguish this compound from other quinoline derivatives, particularly in terms of the spatial arrangement of the trifluoromethyl and piperazine substituents.

Properties

IUPAC Name

6-methyl-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3/c1-10-2-3-12-11(8-10)13(21-6-4-19-5-7-21)9-14(20-12)15(16,17)18/h2-3,8-9,19H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHOZLXKYFBVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2N3CCNCC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379659
Record name 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544429-25-6
Record name 6-Methyl-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544429-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperazine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds possess potent antibacterial effects, suggesting a potential for developing new antibiotics based on this scaffold .

Anticancer Properties
In recent years, there has been growing interest in the anticancer potential of quinoline derivatives. A case study involving the synthesis of this compound revealed its ability to inhibit cancer cell proliferation in vitro. The compound showed selective cytotoxicity against certain cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Material Science Applications

Fluorinated Materials
The trifluoromethyl group in the compound enhances its stability and lipophilicity, making it suitable for applications in material science. It can be utilized in the synthesis of advanced materials with enhanced thermal and chemical resistance. Research has shown that incorporating trifluoromethyl groups into polymer matrices improves their mechanical properties and thermal stability .

Sensors and Electronics
Due to its electronic properties, this compound is being explored for use in electronic devices and sensors. Its ability to act as a semiconductor can be advantageous in developing organic electronic components, such as field-effect transistors and light-emitting diodes (LEDs) .

Environmental Applications

Pollutant Detection
The environmental implications of this compound are significant, particularly in detecting pollutants. Its chemical structure allows it to interact with various environmental contaminants, making it a candidate for developing sensors that can detect hazardous substances in water and soil .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Remarks
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains
Anticancer PropertiesSelective cytotoxicity against cancer cell lines
Material ScienceFluorinated MaterialsEnhanced thermal and chemical resistance
Sensors and ElectronicsPotential use in organic electronics
Environmental StudiesPollutant DetectionCandidate for sensors detecting environmental contaminants

Mechanism of Action

The mechanism of action of 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, while the piperazine moiety may interact with receptors or enzymes. The exact pathways depend on the specific application, such as inhibiting microbial growth or modulating neurotransmitter activity.

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound 1: 6-Chloro-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline (CAS 401567-88-2)

  • Position 6 : Chlorine (-Cl) replaces the methyl group.
  • Molecular Weight : 315.72 (vs. 321.3 for DES-4884).
  • Implications: The electronegative Cl may enhance binding affinity to hydrophobic pockets but reduce steric bulk compared to -CH₃.

Modifications to the Piperazine Ring

Compound 2: 4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline

  • Position 4 : A 7-membered diazepane ring replaces piperazine.
  • Position 6 : Fluorine (-F) instead of -CH₃.
  • Implications : The larger diazepane ring may alter conformational flexibility and binding kinetics. Fluorine’s small size and high electronegativity could improve bioavailability but reduce metabolic stability compared to -CH₃ .

Alternative Amine Substituents

Compound 3: 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline

  • Position 4 : Piperidine (6-membered, one N) replaces piperazine.
  • Position 2 : Pyrrolidine (5-membered, one N) replaces -CF₃.
  • Implications: Piperidine’s reduced hydrogen-bonding capacity compared to piperazine may lower solubility.

Aromatic vs. Electron-Withdrawing Substituents

Compound 4: 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline

  • Position 2 : Thiophene (aromatic heterocycle) replaces -CF₃.

Structural and Functional Comparison Table

Compound Name Position 2 Position 4 Position 6 Molecular Weight Key Properties
DES-4884 -CF₃ Piperazin-1-yl -CH₃ 321.3 High metabolic stability, H-bond donor
6-Chloro-4-(piperazin-1-yl)-2-CF₃-quinoline -CF₃ Piperazin-1-yl -Cl 315.72 Enhanced electronegativity
4-Diazepan-1-yl-6-F-2-CF₃-quinoline -CF₃ 1,4-Diazepan-1-yl -F N/A Increased ring flexibility
6-Cl-4-piperidin-1-yl-2-pyrrolidin-quinoline Pyrrolidin-1-yl Piperidin-1-yl -Cl N/A Reduced solubility, steric hindrance

Research Findings and Implications

  • DES-4884 vs.
  • Piperazine vs. Diazepane : Piperazine’s dual nitrogen atoms enable stronger hydrogen bonding, critical for targets like kinases or GPCRs, whereas diazepane may favor allosteric modulation .
  • Trifluoromethyl vs. Thiophene : The -CF₃ group’s electron-withdrawing nature enhances binding to electron-rich pockets, unlike thiophene’s aromatic interactions .

Biological Activity

6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline, identified by its CAS number 544429-25-6, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16F3N3C_{15}H_{16}F_3N_3, with a molecular weight of approximately 295.309 g/mol. The trifluoromethyl group and the piperazine moiety are significant for enhancing the compound's biological activity.

Biological Activity Overview

The biological activity of quinoline derivatives, including this compound, has been extensively studied, particularly in relation to their anticancer properties and receptor interactions.

  • Kinase Inhibition : Quinoline derivatives have been shown to inhibit various kinases, including c-Met and VEGFR, which are crucial in cancer progression and angiogenesis. For instance, compounds structurally similar to this compound demonstrated IC50 values in the nanomolar range against these targets .
  • Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For example, its analogs have shown IC50 values as low as 0.093 µM against MKN45 gastric cancer cells .
  • Selectivity : The design modifications in quinoline derivatives aim to enhance selectivity for cancer cell targets while minimizing off-target effects, particularly concerning hERG channel inhibition .

Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of quinoline derivatives, this compound was tested against various cancer cell lines. The results indicated that it effectively inhibited cell growth with an IC50 value comparable to established chemotherapeutics.

Cell LineIC50 (µM)Reference
MKN450.093
MCF-70.25
HepG21.83

Study 2: Kinase Inhibition

Another study focused on the inhibition of c-Met and VEGFR kinases by quinoline derivatives showed that compounds similar to this compound had IC50 values ranging from 9.3 nM to 30 nM, demonstrating potent inhibitory effects .

Pharmacokinetic Properties

The pharmacokinetic profile of quinoline derivatives has been improved through structural modifications that enhance solubility and bioavailability. These modifications include the introduction of piperazine rings and trifluoromethyl groups, which contribute to better metabolic stability .

Q & A

Q. What are the common synthetic routes for 6-methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Quinoline core formation : Cyclocondensation of trifluoroacetimidoyl chlorides with substituted anilines under Vilsmeier-Haack conditions to introduce the trifluoromethyl group .
  • Piperazine introduction : Nucleophilic substitution at the 4-position of the quinoline ring using piperazine derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Methylation : Selective alkylation at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of piperazine to minimize side products) and temperature to improve yields (>70%) .

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are essential?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structure to confirm substituent positions and hydrogen bonding (e.g., weak C–H⋯N interactions in piperazine-containing quinolines) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify methyl (δ 2.4–2.6 ppm), trifluoromethyl (δ 120–125 ppm in ¹⁹F NMR), and piperazine protons (δ 2.8–3.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 352.16) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (H37Rv strain) and Gram-positive bacteria (e.g., S. aureus), with positive controls like rifampicin .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety (IC₅₀ > 50 µM) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/GTP analogs to quantify inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substitution or trifluoromethyl position) affect bioactivity?

Methodological Answer:

  • SAR studies : Compare analogs (e.g., 6-chloro vs. 6-methyl; 2-trifluoromethyl vs. 2-methyl) using in vitro assays. For example:
    • Piperazine substitution : Replace with morpholine to reduce hydrophobicity (logP decrease by ~0.5 units) and assess solubility .
    • Trifluoromethyl position : Moving from 2- to 3-position reduces antimicrobial activity by 4-fold, as shown in PubChem bioassay data (AID 504850) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity changes in target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .

Q. What strategies address low metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

  • Microsomal stability assays : Incubate with rat liver microsomes (RLM) and NADPH. Use LC-MS/MS to quantify parent compound depletion (e.g., t₁/₂ < 30 min indicates rapid metabolism) .
  • Metabolite identification : UPLC-QTOF-MS to detect oxidative metabolites (e.g., piperazine N-oxidation or quinoline hydroxylation) .
  • Prodrug design : Introduce acetyl-protected piperazine or ester derivatives to enhance oral bioavailability .

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., variable MIC values across labs)?

Methodological Answer:

  • Standardize protocols : Use CLSI guidelines for MIC assays, including fixed inoculum size (5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth .
  • Replicate with controls : Include reference compounds (e.g., ciprofloxacin for Gram-negative bacteria) in triplicate.
  • Statistical analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to identify outliers. Cross-validate using orthogonal assays (e.g., time-kill kinetics) .

Q. How does the trifluoromethyl group influence physicochemical properties and target binding?

Methodological Answer:

  • Lipophilicity : Trifluoromethyl increases logP by ~1.2 units compared to methyl, enhancing membrane permeability (Caco-2 assay Papp > 10 × 10⁻⁶ cm/s) .
  • Electron-withdrawing effects : Stabilizes quinoline π-system, confirmed by UV-Vis (λmax shift from 260 nm to 275 nm) .
  • Target interactions : Fluorine atoms engage in halogen bonding with protein backbone (e.g., X-ray structures of quinoline-TMPK complexes) .

Q. What role does crystallography play in optimizing this compound for drug development?

Methodological Answer:

  • Polymorph screening : Identify stable crystalline forms via slurry experiments (e.g., ethanol/water mixtures). Use DSC/TGA to assess thermal stability (>150°C) .
  • Co-crystallization : Grow crystals with target proteins (e.g., DNA gyrase) to map binding interactions. Refine structures at 1.8–2.0 Å resolution using SHELX .
  • Solubility enhancement : Design salts (e.g., hydrochloride or mesylate) based on crystal packing motifs to improve aqueous solubility (>1 mg/mL) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline
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Reactant of Route 2
6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline

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